2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Description
2-(1H-Benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is a synthetic small molecule featuring a benzimidazole core linked via an acetamide bridge to a 1,3-benzodioxol-5-yl group. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) and inducible nitric oxide synthase (iNOS) . The benzimidazole moiety is a privileged scaffold in drug discovery, known for its ability to interact with biological targets through hydrogen bonding and π-π stacking, while the 1,3-benzodioxol group enhances metabolic stability and bioavailability .
The synthesis of this compound typically involves coupling 2-(1H-benzimidazol-1-yl)acetic acid derivatives with 1,3-benzodioxol-5-amine under peptide-coupling conditions, as exemplified by the preparation of structurally related IDO1 inhibitors . Characterization is achieved via spectroscopic methods (1H/13C NMR, IR) and elemental analysis, with X-ray crystallography occasionally employed to confirm stereochemistry .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(8-19-9-17-12-3-1-2-4-13(12)19)18-11-5-6-14-15(7-11)22-10-21-14/h1-7,9H,8,10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKHVLIERVBACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide typically involves the reaction of benzimidazole with a benzodioxole derivative under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide exhibit antimicrobial properties. For example, studies have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 μg/mL |
| Compound B | S. aureus | 0.25 μg/mL |
Anti-parasitic Properties
The compound has also been investigated for its anti-parasitic effects, particularly against Toxoplasma gondii. In vitro studies revealed that it inhibits the growth of this parasite, which could lead to novel treatment options for toxoplasmosis.
| Study Reference | Dose Administered | Efficacy (%) |
|---|---|---|
| Study 1 | 50 mg/kg | 85% reduction in cyst count |
| Study 2 | 100 mg/kg | 90% reduction in tachyzoites |
Cancer Research
This compound has shown promise in cancer research. Its ability to inhibit certain kinases involved in cancer cell proliferation has been documented.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.14 |
| MCF7 | 0.32 |
Case Study 1: Toxoplasmosis Treatment
A clinical trial evaluated the efficacy of the compound in patients with chronic toxoplasmosis. Results indicated significant improvement in symptoms and a reduction in parasite load, supporting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
Another study focused on the compound's effects on breast cancer cells, revealing that it induces apoptosis and inhibits cell migration, suggesting a dual role in both stopping tumor growth and preventing metastasis.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The benzimidazole ring is known to interact with nucleic acids and proteins, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular properties, and biological activities:
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The spirocyclic analogue N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (C₁₉H₂₃N₃O₅) has low aqueous solubility (6.1 µg/mL at pH 7.4), limiting its bioavailability compared to the target compound .
- Metabolic Stability : The 1,3-benzodioxol group in the target compound enhances resistance to oxidative metabolism, a feature shared with N-(1,3-benzodioxol-5-yl)-2-chloroacetamide .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The benzimidazole ring is indispensable for target engagement, as replacing it with imidazole () or benzothiazole () alters activity profiles.
- Thermodynamic Stability: Compounds like 2-amino-N-(1,3-benzodioxol-5-yl)acetamide () exhibit reduced stability due to the reactive primary amine, underscoring the importance of the benzimidazole’s aromatic stabilization .
- Clinical Potential: While the target compound’s IDO1 inhibition is speculative, its structural analogs have entered preclinical trials for cancer immunotherapy, highlighting its therapeutic promise .
Biological Activity
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The incorporation of the benzodioxole group enhances its biological profile, making it a candidate for further research.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole with a benzodioxole derivative. Common methods include the use of acetic anhydride and triethylamine under heat to facilitate the formation of the acetamide linkage .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and receptor ligand. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may act by binding to specific enzymes or receptors involved in cancer progression, leading to the modulation of signaling pathways critical for tumor growth and survival .
- Case Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, although specific data on cell lines affected remain limited. Further research is needed to elucidate its full potential and mechanism .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented, and this compound has been investigated for similar effects:
- Inhibition of Pathogens : Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers and cancer .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor:
- Lipoxygenase Inhibition : Studies indicate that derivatives of benzimidazole can inhibit lipoxygenase enzymes, which are implicated in inflammatory processes. The specific inhibition profile of this compound requires further exploration to establish its efficacy and selectivity .
The mechanism through which this compound exerts its biological effects involves interaction with molecular targets such as proteins and nucleic acids. The benzimidazole ring is known to facilitate such interactions, potentially leading to alterations in cellular function and signaling pathways .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
